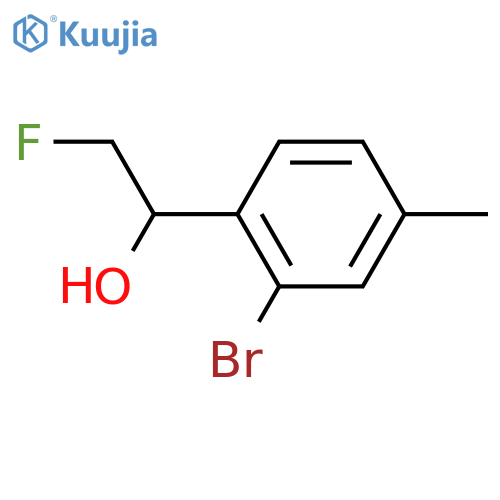Cas no 1823064-67-0 (2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol)
2-ブロモ-α-(フルオロメチル)-4-メチルベンゼンメタノールは、有機合成において有用な中間体です。特に、フッ素置換基とブロモ基を有するため、医薬品や農薬の開発において重要な役割を果たします。この化合物は、高い反応性を有し、求核置換反応やカップリング反応などの多様な化学変換に適しています。また、フッ素原子の導入により、生体活性化合物の代謝安定性や脂溶性を向上させる効果が期待できます。その構造的特徴から、精密有機合成や創薬研究におけるキーインターメディエートとしての利用価値が高いです。

1823064-67-0 structure
商品名:2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol
2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol
- 1823064-67-0
- EN300-1893392
- 1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol
-
- インチ: 1S/C9H10BrFO/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9,12H,5H2,1H3
- InChIKey: HSWZTQJDUQLCTB-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(=CC=1Br)C)(O)CF
計算された属性
- せいみつぶんしりょう: 231.98991g/mol
- どういたいしつりょう: 231.98991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 20.2Ų
2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893392-0.1g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1893392-0.05g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1893392-1g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1893392-5.0g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1893392-2.5g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1893392-1.0g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1893392-10g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1893392-0.25g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1893392-10.0g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1893392-0.5g |
1-(2-bromo-4-methylphenyl)-2-fluoroethan-1-ol |
1823064-67-0 | 0.5g |
$1124.0 | 2023-09-18 |
2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
1823064-67-0 (2-Bromo-α-(fluoromethyl)-4-methylbenzenemethanol) 関連製品
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
